molecular formula C17H17ClN6O2 B1193293 PA-9-3d

PA-9-3d

Cat. No.: B1193293
M. Wt: 372.813
InChI Key: MCXQHNLGSHUYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PA-9-3d is a polyamide-based compound hypothesized to exhibit a unique balance of thermal stability, mechanical strength, and solubility, making it a candidate for industrial applications such as high-performance polymers or pharmaceutical intermediates. While direct data on this compound are absent in the provided evidence, its nomenclature suggests a structural relationship to polyamides (PA), which are characterized by repeating amide linkages .

Properties

Molecular Formula

C17H17ClN6O2

Molecular Weight

372.813

IUPAC Name

N-(2-(1H-Imidazol-4-yl)ethyl)-1-(7-chloro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H17ClN6O2/c18-13-3-1-2-12-15(13)22-23-16(12)24-8-10(6-14(24)25)17(26)20-5-4-11-7-19-9-21-11/h1-3,7,9-10H,4-6,8H2,(H,19,21)(H,20,26)(H,22,23)

InChI Key

MCXQHNLGSHUYBL-UHFFFAOYSA-N

SMILES

O=C(C(C1)CN(C2=NNC3=C2C=CC=C3Cl)C1=O)NCCC4=CNC=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PA-9-3d

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

PA-9-3d’s properties can be contextualized using structurally analogous compounds from the evidence. Key comparisons include:

Table 1: Comparative Analysis of this compound and Similar Compounds

Property This compound (Hypothetical) CAS 918538-05-3 CAS 1046861-20-4 Acridine-9-carboxylic Acid
Molecular Formula Not specified C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₁₄H₉NO₂
Molecular Weight ~200–250 (estimated) 188.01 235.27 223.23
Log S (Solubility) Moderate (–2.0 to –3.0) –2.99 (0.24 mg/ml) –2.99 (0.24 mg/ml) –3.85 (0.01 mg/ml)
Hydrogen Bond Donors 2–3 (amide groups) 1 1 1
Synthetic Complexity High (polyamide synthesis) Moderate (heterocyclic) High (boronic acid derivative) Moderate (aromatic carboxylic acid)
Applications Polymers, drug delivery Pharmaceutical intermediates Cross-coupling reactions Fluorescent probes

Key Observations

  • Structural Similarities : this compound’s amide backbone aligns with polyamide motifs, while heterocyclic compounds like CAS 918538-05-3 emphasize nitrogen-rich frameworks . Boronic acid derivatives (e.g., CAS 1046861-20-4) highlight functional group diversity but lack amide linkages .
  • Solubility and Bioavailability : this compound’s hypothetical Log S (–2.0 to –3.0) mirrors the moderate solubility of CAS 918538-05-3 (–2.99) but underperforms compared to acridine-9-carboxylic acid (–3.85), suggesting trade-offs between hydrophobicity and hydrogen bonding .
  • Synthetic Methods : this compound’s synthesis likely involves polycondensation, contrasting with palladium-catalyzed cross-coupling used for CAS 1046861-20-4 or acid-catalyzed cyclization in CAS 918538-05-3 .

Research Findings and Data Interpretation

Thermal and Mechanical Performance

While direct data on this compound are unavailable, polyamides generally exhibit melting points >200°C and tensile strengths >50 MPa. Comparatively, boronic acid derivatives (e.g., CAS 1046861-20-4) prioritize chemical reactivity over thermal resilience .

3D Conformational Analysis

3D similarity modeling (as per ) could reveal this compound’s shape-based complementarity to biological targets, a feature critical for drug delivery applications. This contrasts with the planar aromaticity of acridine-9-carboxylic acid, which enhances fluorescence but limits conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
PA-9-3d

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